![molecular formula C22H23NO5 B2441352 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid CAS No. 2470438-91-4](/img/structure/B2441352.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 9H-Fluoren-9-ylmethoxycarbonyl, which is commonly used in peptide synthesis . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an oxazepane ring . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Applications in Peptide Synthesis
The chemical compound "2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid" is related to the fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The Fmoc group serves as a protective group for hydroxy-groups, allowing for the selective removal of this protection in the presence of other sensitive groups. This property is especially valuable in the synthesis of complex peptide chains, where the sequential addition and removal of protective groups are crucial (Gioeli & Chattopadhyaya, 1982).
Applications in Solid-Phase Synthesis
Furthermore, derivatives of fluoren-9-ylmethoxycarbonyl compounds, such as those involving this compound, are applied in solid-phase synthesis techniques. These compounds facilitate the synthesis of N-alkylhydroxamic acids, showcasing the versatility and efficiency of fluoren-9-ylmethoxycarbonyl derivatives in constructing a wide array of structurally diverse compounds (Mellor & Chan, 1997).
Applications in Drug Development
In drug development, the structural motifs derived from fluoren-9-ylmethoxycarbonyl compounds, including this compound, have been explored for their potential in creating novel therapeutic agents. For instance, derivatives of this compound have been evaluated for their angiotensin-converting enzyme (ACE) inhibitory activities, contributing to the development of new treatments for conditions such as hypertension (Yanagisawa et al., 1988).
Applications in Antimicrobial Research
Additionally, certain derivatives of this compound have demonstrated significant antimicrobial activities, suggesting their potential application in developing new antimicrobial agents. This highlights the compound's relevance not only in synthetic chemistry but also in addressing global health challenges related to microbial resistance (Turan-Zitouni et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)11-15-12-23(9-10-27-13-15)22(26)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXBSTWDEYDQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate](/img/structure/B2441270.png)
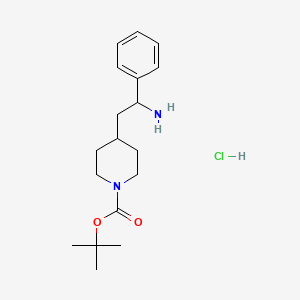

![4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2441273.png)
![6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2441274.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2441277.png)
![3-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2441279.png)
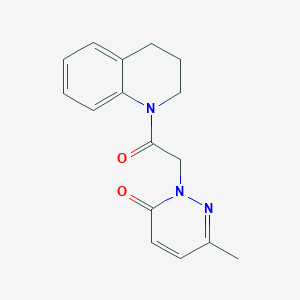
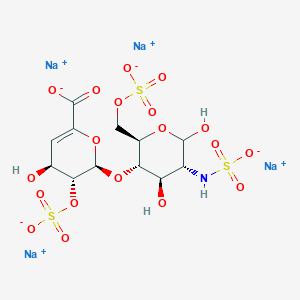
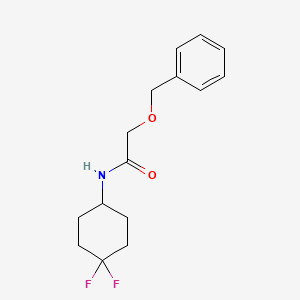
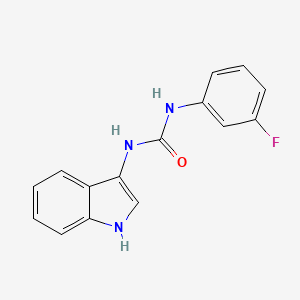
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2441290.png)